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molecular formula C18H15NO3 B8802535 4-[(2-Methylquinolin-4-yl)methoxy]benzoic acid

4-[(2-Methylquinolin-4-yl)methoxy]benzoic acid

Cat. No. B8802535
M. Wt: 293.3 g/mol
InChI Key: HZDDOASQIVIDKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09115102B2

Procedure details

2.3 ml (18.6 mmol) of an 8N aqueous solution of sodium hydroxide and 5 ml of water are added to a solution of 3.6 g (9.3 mmol) of benzyl 4-(2-methylquinolin-4-ylmethoxy)benzoate diluted in 20 ml of tetrahydrofuran and 30 ml of methanol. The reaction medium is stirred at ambient temperature for 48 h then 1 ml of an 8N aqueous solution of sodium hydroxide is added and the mixture is heated at 70° C. for 5 h. After evaporation of the tetrahydrofuran, water and a 1N aqueous solution of acetic acid are added. The suspension is stirred overnight at ambient temperature then filtered. The solid obtained is dried under vacuum at 40° C. for 6 h. 2.2 g (81%) of 4-(2-methylquinolin-4-ylmethoxy)benzoic acid are obtained in the form of a white solid.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
benzyl 4-(2-methylquinolin-4-ylmethoxy)benzoate
Quantity
3.6 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[Na+].O.[CH3:4][C:5]1[CH:14]=[C:13]([CH2:15][O:16][C:17]2[CH:32]=[CH:31][C:20]([C:21]([O:23]CC3C=CC=CC=3)=[O:22])=[CH:19][CH:18]=2)[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[N:6]=1>O1CCCC1.CO>[CH3:4][C:5]1[CH:14]=[C:13]([CH2:15][O:16][C:17]2[CH:32]=[CH:31][C:20]([C:21]([OH:23])=[O:22])=[CH:19][CH:18]=2)[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[N:6]=1 |f:0.1|

Inputs

Step One
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
reactant
Smiles
O
Name
benzyl 4-(2-methylquinolin-4-ylmethoxy)benzoate
Quantity
3.6 g
Type
reactant
Smiles
CC1=NC2=CC=CC=C2C(=C1)COC1=CC=C(C(=O)OCC2=CC=CC=C2)C=C1
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction medium is stirred at ambient temperature for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated at 70° C. for 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
After evaporation of the tetrahydrofuran, water
ADDITION
Type
ADDITION
Details
a 1N aqueous solution of acetic acid are added
STIRRING
Type
STIRRING
Details
The suspension is stirred overnight at ambient temperature
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
then filtered
CUSTOM
Type
CUSTOM
Details
The solid obtained
CUSTOM
Type
CUSTOM
Details
is dried under vacuum at 40° C. for 6 h
Duration
6 h

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
CC1=NC2=CC=CC=C2C(=C1)COC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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